O-Desmethyl Diltiazem Hydrochloride
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Overview
Description
O-Desmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem, a benzothiazepine derivative used primarily as a calcium channel blocker. Diltiazem is widely used in the treatment of hypertension, angina, and certain heart arrhythmias. This compound is formed through the O-demethylation of Diltiazem by the enzyme CYP2D6 .
Mechanism of Action
Target of Action
O-Desmethyl Diltiazem Hydrochloride, a metabolite of Diltiazem, primarily targets calcium channels in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.
Mode of Action
This compound works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for quantification of Diltiazem and its metabolites, including O-Desmethyl Diltiazem, in human plasma . The method was validated for linearity, precision, accuracy, specificity, sensitivity, matrix effect, dilution integrity, ruggedness, injection reproducibility, and stability .
Result of Action
The result of this compound’s action is the relaxation of vascular smooth muscle , leading to a decrease in peripheral vascular resistance . This results in lower blood pressure and reduced workload for the heart. It also leads to dilation of the coronary arteries, improving oxygen supply to the heart muscle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the aqueous solubility of the drug can affect its absorption and thus its efficacy . Furthermore, the stability of the compound can be affected by storage conditions . Research has shown that buffering plasma samples with 1% of 0.1 M NaF solution can limit the degradation of Diltiazem to O-Desmethyl Diltiazem for longer storage periods at -70 °C .
Biochemical Analysis
Biochemical Properties
O-Desmethyl Diltiazem Hydrochloride is involved in various biochemical reactions, primarily through its interaction with calcium channels. It inhibits the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes . This inhibition is facilitated by its binding to the L-type calcium channels, leading to a decrease in intracellular calcium levels. The compound also interacts with cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its formation from Diltiazem .
Cellular Effects
This compound affects various cell types, including cardiac myocytes and vascular smooth muscle cells. It reduces the contractility of these cells by lowering intracellular calcium concentrations, which in turn decreases myocardial oxygen demand and dilates coronary and systemic arteries . This compound also influences cell signaling pathways, such as the calcium/calmodulin-dependent protein kinase pathway, and modulates gene expression related to calcium homeostasis and vascular tone .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, inhibiting calcium ion influx during depolarization . This binding alters the conformation of the channel, reducing its permeability to calcium ions. Additionally, the compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its inhibitory effects on calcium channels and cellular functions over extended periods, although its potency may decrease slightly due to gradual degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces blood pressure and myocardial oxygen demand without significant adverse effects . At higher doses, it can cause excessive vasodilation, hypotension, and bradycardia. Toxicological studies have indicated that very high doses may lead to cardiac arrhythmias and other cardiovascular complications .
Metabolic Pathways
This compound is primarily metabolized by the liver enzyme CYP2D6, which converts Diltiazem into its O-desmethyl form . This metabolite can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating its excretion. The metabolic pathways of this compound are crucial for its clearance from the body and influence its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body. The compound’s lipophilicity allows it to cross cell membranes easily, reaching its target sites in the cardiovascular system .
Subcellular Localization
This compound localizes primarily in the cytoplasm and membrane compartments of cells . It targets the sarcoplasmic reticulum in muscle cells, where it inhibits calcium release, and the plasma membrane, where it blocks calcium entry. Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Diltiazem Hydrochloride involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme CYP2D6 in the liver. In a laboratory setting, chemical demethylation can be achieved using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large bioreactors for enzymatic demethylation or chemical reactors for chemical demethylation. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent compound, Diltiazem.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields Diltiazem.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
O-Desmethyl Diltiazem Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Studied for its role in the metabolic pathways of Diltiazem.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: The parent compound, used for similar therapeutic purposes.
N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
Desacetyl Diltiazem: A metabolite formed through deacetylation of Diltiazem.
Uniqueness
O-Desmethyl Diltiazem Hydrochloride is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Diltiazem. It has distinct chemical properties and biological activities compared to its parent compound and other metabolites .
Properties
IUPAC Name |
[(3R)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGBHQQNJBDCH-CQLADDOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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